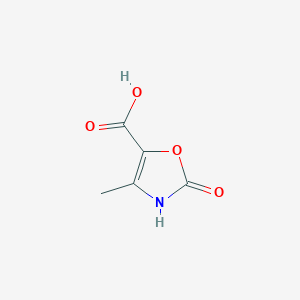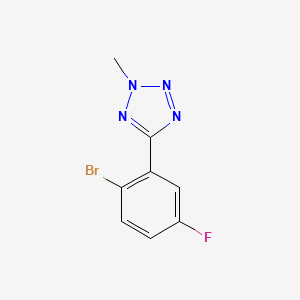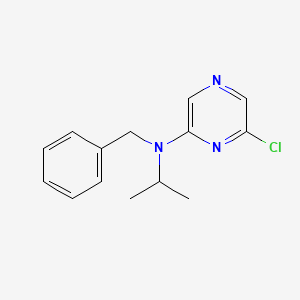
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H15ClO3S. It is characterized by the presence of a chlorophenoxy group and a methylbenzenesulfonate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 4-chlorophenol and 4-methylbenzenesulfonic acid.
Oxidation and reduction: The chlorophenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Applications De Recherche Scientifique
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as a reagent and intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material science: It is employed in the preparation of polymers and other materials with specific properties.
Biological studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The chlorophenoxy group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a benzyloxy group instead of a chlorophenoxy group, leading to different reactivity and applications.
4-Methylbenzenesulfonic acid esters: These compounds share the sulfonate group but differ in the alkyl or aryl groups attached, affecting their chemical behavior and uses.
Chlorophenoxy derivatives: Compounds with similar chlorophenoxy groups but different substituents can have varying biological and chemical properties
This compound stands out due to its unique combination of functional groups, making it versatile in both synthetic and research applications.
Propriétés
Formule moléculaire |
C15H15ClO4S |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15ClO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3 |
Clé InChI |
UJORGZWGHSKFTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B8543052.png)
![(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B8543057.png)


![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)









